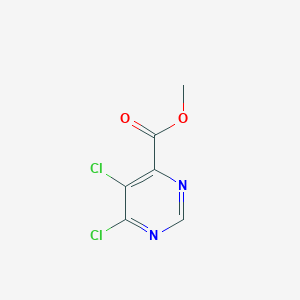
4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzonitrile is an organic compound with the molecular formula C11H10F3N It is characterized by the presence of a trifluoromethyl group attached to a benzonitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzonitrile typically involves the reaction of 4-cyanobenzyl chloride with 1,1,1-trifluoro-2-methylpropan-2-ol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in solvents like dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution: Products with different functional groups replacing the trifluoromethyl group.
Reduction: Corresponding amines.
Oxidation: Compounds with additional oxygen-containing functional groups.
Applications De Recherche Scientifique
4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzonitrile involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
4-Methyl-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine: Similar structure but with a pyridine ring instead of a benzene ring.
1,1,1-Trifluoro-2-propanol: Contains the trifluoromethyl group but lacks the benzonitrile moiety.
Uniqueness: 4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzonitrile is unique due to the combination of the trifluoromethyl group and the benzonitrile moiety, which imparts distinct chemical and physical properties. This combination enhances its stability, reactivity, and potential for diverse applications .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzonitrile involves the reaction of 4-cyanobenzonitrile with 1,1,1-trifluoro-2-methylpropan-2-ol in the presence of a strong acid catalyst, followed by dehydration to yield the final product.", "Starting Materials": [ "4-cyanobenzonitrile", "1,1,1-trifluoro-2-methylpropan-2-ol", "Strong acid catalyst (e.g. sulfuric acid)" ], "Reaction": [ "Step 1: Mix 4-cyanobenzonitrile and 1,1,1-trifluoro-2-methylpropan-2-ol in a reaction flask.", "Step 2: Add a strong acid catalyst (e.g. sulfuric acid) to the reaction mixture.", "Step 3: Heat the reaction mixture to reflux for several hours.", "Step 4: Allow the reaction mixture to cool and then extract the product with a suitable solvent (e.g. dichloromethane).", "Step 5: Dry the organic layer with anhydrous sodium sulfate.", "Step 6: Concentrate the organic layer under reduced pressure to yield the final product, 4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzonitrile." ] } | |
Numéro CAS |
1225380-06-2 |
Formule moléculaire |
C11H10F3N |
Poids moléculaire |
213.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



